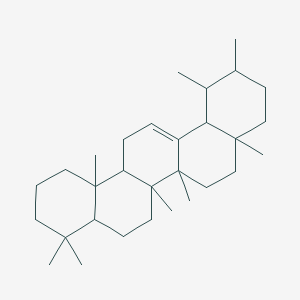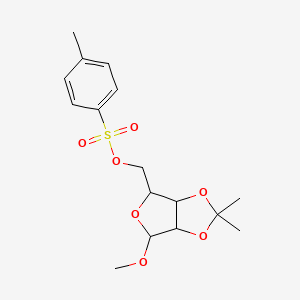
Urs-12(13)-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urs-12(13)-ene is a naturally occurring triterpenoid compound found in various plant species. It belongs to the ursane-type triterpenes, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a pentacyclic ring system. This compound has garnered significant interest due to its potential therapeutic applications and its role in the biosynthesis of other important triterpenoids.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urs-12(13)-ene typically involves the cyclization of squalene or its derivatives. One common method is the acid-catalyzed cyclization of 2,3-oxidosqualene, which leads to the formation of the pentacyclic triterpene structure. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from plant sources or via microbial fermentation. Plants like Isodon japonicus are known to produce this compound, and extraction involves solvent extraction followed by chromatographic purification. Microbial fermentation using genetically engineered microorganisms that express the necessary enzymes for triterpene biosynthesis is another viable method.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of reduced triterpenoid derivatives.
Substitution: Substitution reactions can occur at various positions on the pentacyclic ring system, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in carbon tetrachloride.
Major Products:
Oxidation: this compound-3-one.
Reduction: this compound-3-ol.
Substitution: Halogenated derivatives such as 3-bromo-urs-12(13)-ene.
科学的研究の応用
Urs-12(13)-ene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other triterpenoids and complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its biosynthetic pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has shown potential in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of natural products and as a bioactive compound in cosmetics and pharmaceuticals.
作用機序
The mechanism of action of Urs-12(13)-ene involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in inflammation and oxidative stress. For instance, it has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are key players in the inflammatory response. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
類似化合物との比較
Olean-12-ene: Another pentacyclic triterpenoid with similar biological activities but different structural features.
Lup-20(29)-ene: Known for its anti-inflammatory and anti-cancer properties, but with a different ring fusion pattern compared to Urs-12(13)-ene.
This compound stands out due to its specific structural characteristics and the breadth of its biological activities, making it a compound of significant interest in various fields of research.
特性
分子式 |
C30H50 |
|---|---|
分子量 |
410.7 g/mol |
IUPAC名 |
1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene |
InChI |
InChI=1S/C30H50/c1-20-12-16-27(5)18-19-29(7)22(25(27)21(20)2)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h10,20-21,23-25H,9,11-19H2,1-8H3 |
InChIキー |
DGXIUFDVYPIXCI-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)
![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)




![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12101699.png)


amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
